(1-Bromo-2-methylpropyl)benzene CAS number 57181-82-5 properties
(1-Bromo-2-methylpropyl)benzene CAS number 57181-82-5 properties
An In-Depth Technical Guide to (1-Bromo-2-methylpropyl)benzene (CAS: 57181-82-5) for Advanced Synthesis
Introduction
(1-Bromo-2-methylpropyl)benzene, with CAS number 57181-82-5, is a halogenated aromatic hydrocarbon that serves as a pivotal intermediate in advanced organic synthesis.[1] Structurally, it is a secondary benzylic halide, a classification that dictates its unique reactivity profile.[2] In this compound, a bromine atom is attached to the benzylic carbon of an isobutylbenzene backbone.[2] This specific arrangement allows for a nuanced reactivity, participating in both SN1 and SN2 substitution reactions, making it a versatile building block for introducing the 2-methyl-1-phenylpropyl moiety into more complex molecular architectures.[2]
This guide is designed for researchers, chemists, and drug development professionals, providing a comprehensive overview of the compound's properties, synthesis, reactivity, and applications. We will delve into the mechanistic rationale behind its chemical behavior and provide actionable protocols, grounding the discussion in authoritative data to ensure scientific integrity and practical utility.
Physicochemical and Structural Properties
The physical and chemical properties of (1-Bromo-2-methylpropyl)benzene are fundamental to its handling, storage, and application in synthesis. It is typically a colorless to pale yellow liquid with a characteristic aromatic odor.[1][3] Its hydrophobic nature renders it insoluble in water, but it exhibits good solubility in common organic solvents.[1][2]
A critical aspect of its structure is the stereocenter at the benzylic carbon, meaning it is a chiral compound. For most commercial sources, it is supplied as a racemic mixture.
Table 1: Physicochemical Properties of (1-Bromo-2-methylpropyl)benzene
| Property | Value | Source(s) |
| CAS Number | 57181-82-5 | [2][3][4] |
| Molecular Formula | C₁₀H₁₃Br | [2][3][4] |
| Molecular Weight | 213.11 g/mol | [2][3][4] |
| IUPAC Name | (1-bromo-2-methylpropyl)benzene | [4] |
| Appearance | Colorless to pale yellow liquid | [1][3] |
| Boiling Point | 228.8 °C at 760 mmHg~190 °C at 1 atm | [2][3] |
| Density | ~1.3 g/cm³1.25 g/cm³ (est. at 20°C) | [2][3] |
| Solubility | Insoluble in water; Soluble in organic solvents | [1][2] |
| InChI Key | RHGAFWACIZXDNF-UHFFFAOYSA-N | [3][4] |
| Canonical SMILES | CC(C)C(C1=CC=CC=C1)Br | [3][4] |
Synthesis Methodologies
The synthesis of (1-Bromo-2-methylpropyl)benzene is most effectively achieved through the selective bromination of the benzylic position of isobutylbenzene. This selectivity is a cornerstone of radical chemistry.
Core Methodology: Radical Bromination of Isobutylbenzene
This approach is favored because the benzylic position is preferentially attacked by a bromine radical. The causality lies in the stability of the resulting benzylic radical intermediate, which is resonance-stabilized by the adjacent phenyl group. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a low, constant concentration of bromine, which minimizes side reactions like aromatic bromination. The reaction is typically initiated by a radical initiator, such as benzoyl peroxide or AIBN, or by UV light.[2]
Caption: Workflow for the synthesis of (1-Bromo-2-methylpropyl)benzene.
Detailed Experimental Protocol: Synthesis via NBS Bromination
-
Reaction Setup: To a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, add isobutylbenzene (1 equivalent) and a suitable solvent such as carbon tetrachloride (CCl₄).
-
Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 equivalents) and a catalytic amount of a radical initiator, such as AIBN or benzoyl peroxide.[5]
-
Initiation & Reflux: Heat the mixture to reflux (approximately 77°C for CCl₄). The reaction can be initiated with gentle heating or UV light.[2][6]
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.[2]
-
Workup:
-
Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate out of the solution.[2]
-
Filter the mixture to remove the solid succinimide.
-
Transfer the filtrate to a separatory funnel and wash with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash to remove water-soluble impurities.[2]
-
-
Purification:
Spectroscopic Characterization
Spectroscopic analysis is essential for unequivocally confirming the structure of the synthesized product and distinguishing it from its isomers. The following table outlines the expected spectral characteristics.
Table 2: Predicted Spectroscopic Data for (1-Bromo-2-methylpropyl)benzene
| Technique | Key Expected Features |
| ¹H NMR | Aromatic Protons: Signals in the δ 7.2-7.4 ppm region corresponding to the monosubstituted phenyl group. Benzylic Proton (-CHBr): A doublet downfield due to the electron-withdrawing effects of both the bromine and the phenyl group. Aliphatic Protons: Signals for the isopropyl group protons (-CH and -CH₃) will appear further upfield, with characteristic splitting patterns (a multiplet for the methine and doublets for the methyls). |
| ¹³C NMR | Benzylic Carbon (-CBr): A signal significantly downfield due to the attached bromine atom. Aromatic Carbons: Signals in the δ 125-140 ppm range. Aliphatic Carbons: Signals for the isopropyl carbons will appear in the upfield region of the spectrum. |
| IR Spectroscopy | C-H stretching (aromatic): ~3000-3100 cm⁻¹. C-H stretching (aliphatic): ~2850-2960 cm⁻¹. C=C stretching (aromatic): Absorption bands around 1600 cm⁻¹ and 1450 cm⁻¹. C-Br stretch: A characteristic absorption in the fingerprint region. |
| Mass Spectrometry (MS) | Molecular Ion Peak: A prominent molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is the definitive signature for the presence of a single bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).[7] |
Chemical Reactivity and Synthetic Utility
The synthetic value of (1-Bromo-2-methylpropyl)benzene is derived from the reactivity of the C-Br bond at the benzylic position.
Nucleophilic Substitution Reactions
As a secondary benzylic halide, this compound occupies a unique mechanistic space where it can undergo nucleophilic substitution via both SN1 and SN2 pathways.[2]
-
SN1 Pathway: The benzylic position provides resonance stabilization for a potential carbocation intermediate, which facilitates an SN1 mechanism, particularly with weak nucleophiles or in polar protic solvents.[2]
-
SN2 Pathway: The secondary nature of the carbon also allows for backside attack by a nucleophile, making the SN2 pathway competitive, especially when strong, non-bulky nucleophiles are used in polar aprotic solvents.[2]
This dual reactivity allows chemists to favor one pathway over the other by carefully selecting reaction conditions (nucleophile strength, solvent, temperature).
Coupling Reactions
The C-Br bond can participate in various metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling.[3] These reactions are powerful tools for forming new carbon-carbon bonds, enabling the synthesis of more complex molecules from this simple precursor.[3]
Caption: Key reactivity pathways for (1-Bromo-2-methylpropyl)benzene.
Applications in Research and Drug Development
While specific biological activities for (1-Bromo-2-methylpropyl)benzene itself are not widely reported, its value lies in its role as a versatile scaffold for synthesizing new chemical entities.[8] Halogenated compounds are of immense interest in medicinal chemistry. The introduction of a bromine atom can significantly modulate a molecule's pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion) and its binding affinity to biological targets.[8][9]
The bromine atom can serve two primary functions in drug design:
-
Modulation of Properties: It can alter lipophilicity and metabolic stability.
-
Synthetic Handle: It acts as a point for further chemical modification to build a library of analogues for structure-activity relationship (SAR) studies.[6][8] The ability of bromine to participate in halogen bonding is also a factor that can be exploited in rational drug design to enhance ligand-protein interactions.[9]
Safety and Handling
(1-Bromo-2-methylpropyl)benzene is classified as a hazardous substance and must be handled with appropriate safety precautions.
Table 3: GHS Hazard and Precautionary Information
| Category | Code(s) | Description | Source(s) |
| Pictogram | GHS07 | Exclamation Mark | [10] |
| Signal Word | Warning | [10] | |
| Hazard Statements | H315H319H335 | Causes skin irritation.Causes serious eye irritation.May cause respiratory irritation. | [4][10] |
| Precautionary Statements | P261, P264, P280, P302+P352, P305+P351+P338, P312, P405 | Avoid breathing vapours. Wash skin thoroughly after handling. Wear protective gloves/eye protection. IF ON SKIN: Wash with plenty of water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Call a POISON CENTER/doctor if you feel unwell. Store locked up. | [10] |
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Use appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid inhalation of vapours and contact with skin and eyes.[2]
-
In case of accidental exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS).[11]
References
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Benchchem. A Comparative Guide to (1-Bromo-2-methylpropyl)benzene and (2-Bromo-2-methylpropyl)benzene for Advanced Research.
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EvitaChem. (1-Bromo-2-methylpropyl)benzene (EVT-1605414).
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CymitQuimica. Benzene, (1-bromo-2-methylpropyl)- (CAS 57181-82-5).
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Benchchem. Isomers of bromo-methyl-propyl benzene.
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NextSDS. 1-(bromomethyl)-2-(2-methylpropyl)benzene — Chemical Substance Information.
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Sigma-Aldrich. (1-bromo-2-methylpropyl)benzene | 57181-82-5.
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PubChem. (1-Bromo-2-methylpropyl)benzene.
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BLD Pharm. (1-Bromo-2-methylpropyl)benzene | 57181-82-5.
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Benchchem. In-Depth Technical Guide: (3-Bromo-2-methylpropyl)benzene.
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Sigma-Aldrich. Safety Data Sheet for (1-bromo-2-methylpropyl)benzene.
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Benchchem. An In-depth Technical Guide to (3-Bromo-2-methylpropyl)benzene.
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ChemicalBook. 1-Bromo-2-(1-methylethyl)benzene | 7073-94-1.
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NIST. 1-bromo-2-(1-methylpropyl)benzene.
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CymitQuimica. Benzene, (2-bromo-2-methylpropyl)- (CAS 23264-13-3).
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NIST. 1-bromo-2-(1-methylpropyl)benzene.
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Organic Syntheses. cyclopropylbenzene.
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Sigma-Aldrich. SAFETY DATA SHEET - (2-Bromoethyl)benzene.
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Fisher Scientific. SAFETY DATA SHEET - (1-Bromoethyl)benzene.
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Pereira, J., et al. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medicinal Chemistry.
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